molecular formula C7H13FO2 B8674392 1-(Tert-butoxy)-3-fluoropropan-2-one

1-(Tert-butoxy)-3-fluoropropan-2-one

Cat. No. B8674392
M. Wt: 148.18 g/mol
InChI Key: YLPLFJFPXNNLNP-UHFFFAOYSA-N
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Patent
US07619101B2

Procedure details

A 2.5 L 4-necked sulfonation flask equipped with mechanical stirrer, dropping funnel, thermometer and an argon in/outlet, was charged with 141 g (938.8 mmol) 1-tert-butoxy-3-fluoro-propan-2-ol, 400 mL dichloromethane, 30.02 g (357.3 mmol) sodium bicarbonate, 400 mL de-ionized water and 10.68 g (89.78 mmol) potassium bromide. The two-phase system was cooled to 0° C. and 712.1 mg (4.56 mmol) 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO) were added. To the resulting light orange mixture were added within 2 h 609.1 g (1.072 mol) sodium hypochlorite solution 13.1% while vigorously stirring whereupon the internal temperature transiently rose to 15° C. The reaction mixture was quenched at 0° C. with 9.71 mL (46.8 mmol) sodium bisulfite solution 38-40% leading to disappearance of the orange color. The phases were separated and the aqueous layer was extracted twice with 350 mL dichloromethane. The combined organic phases were washed with 400 mL brine, dried over sodium sulfate, filtered and evaporated to afford 130.02 g (93.5%) crude 1-tert-butoxy-3-fluoro-propan-2-one of 98.9% GC purity. 1H-NMR (CDCl3, 300 MHz): 5.13 (d, JH,F=48, —CH2—F); 4.15 (d, J=1.5, —CH2—O); 1.22 (s, C(CH3)3).
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
30.02 g
Type
reactant
Reaction Step One
Quantity
10.68 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
609.1 g
Type
reactant
Reaction Step Two
Quantity
9.71 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH:7]([OH:10])[CH2:8][F:9])([CH3:4])([CH3:3])[CH3:2].C(=O)(O)[O-].[Na+].[Br-].[K+].Cl[O-].[Na+]>S(=O)(O)[O-].[Na+].O.ClCCl>[C:1]([O:5][CH2:6][C:7](=[O:10])[CH2:8][F:9])([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
141 g
Type
reactant
Smiles
C(C)(C)(C)OCC(CF)O
Name
Quantity
30.02 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
10.68 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
609.1 g
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
9.71 mL
Type
catalyst
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring whereupon the internal temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2.5 L 4-necked sulfonation flask equipped with mechanical stirrer
ADDITION
Type
ADDITION
Details
712.1 mg (4.56 mmol) 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO) were added
CUSTOM
Type
CUSTOM
Details
transiently rose to 15° C
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with 350 mL dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with 400 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OCC(CF)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130.02 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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